Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate
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Overview
Description
Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features an ethyl ester group, a phenyl ring substituted with a trifluoromethanesulfonyl group, and a prop-2-enoate moiety. The presence of the trifluoromethanesulfonyl group imparts significant reactivity and stability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate typically involves the reaction of ethyl 3-phenylprop-2-enoate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethanesulfonyl group onto the phenyl ring. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Oxidation Reactions: Oxidative conditions can convert the compound into carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction with LiAlH4 can produce an alcohol.
Scientific Research Applications
Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate involves its interaction with molecular targets through its reactive functional groups. The trifluoromethanesulfonyl group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can modulate various biochemical pathways and cellular processes, leading to the observed effects.
Comparison with Similar Compounds
Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate can be compared with other compounds containing trifluoromethanesulfonyl groups, such as:
Trifluoromethanesulfonic acid: A strong acid used in various chemical reactions.
Trifluoromethanesulfonyl chloride: A reagent used for introducing trifluoromethanesulfonyl groups into organic molecules.
Trifluoromethanesulfonamide: A compound with potential biological activities.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis and research applications.
Properties
CAS No. |
595569-74-7 |
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Molecular Formula |
C12H11F3O5S |
Molecular Weight |
324.27 g/mol |
IUPAC Name |
ethyl 3-[2-(trifluoromethylsulfonyloxy)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H11F3O5S/c1-2-19-11(16)8-7-9-5-3-4-6-10(9)20-21(17,18)12(13,14)15/h3-8H,2H2,1H3 |
InChI Key |
OVPPGIUKDMZLMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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